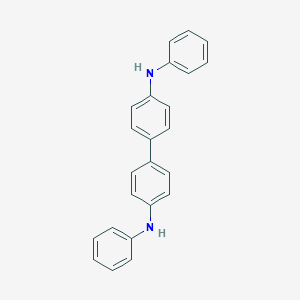
N,N'-Diphenylbenzidine
Cat. No. B146868
Key on ui cas rn:
531-91-9
M. Wt: 336.4 g/mol
InChI Key: FDRNXKXKFNHNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04346158
Procedure details


In a 5000 milliliter, round bottom, 3 necked flask fitted with a mechanical stirrer and blanketed with argon, is placed 336 grams (1 mole) of N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine, 550 grams (2.5 moles) of m-iodotoluene, 550 grams (4 moles) potassium carbonate (anhydrous) and 50 grams of copper bronze catalyst and 1500 ml dimethylsulfoxide (anhydrous). The heterogeneous mixture is refluxed for 6 days. The mixture is allowed to cool. 2000 ml of benzene is added. The dark slurry is then filtered. The filtrate is extracted 4 times with water. Then the filtrate is dried with magnesium sulfate and filtered. The benzene is taken off under reduced pressure. The black product is column chromatographed using Woelm neutral alumina. Colorless crystals of the product are obtained by recrystallizing the product from n-octane. The melting point is 167°-169° C. The yield is 360 grams (65%).





Name
copper bronze
Quantity
50 g
Type
catalyst
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([C:14]3[CH:19]=[CH:18][C:17]([NH:20][C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)=[CH:16][CH:15]=3)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[C:28]1[CH:29]=[C:30]([CH3:34])[CH:31]=[CH:32][CH:33]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:41]S(C)=O.[CH:45]1[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=1>[Cu]>[C:21]1([N:20]([C:32]2[CH:33]=[CH:28][CH:29]=[C:30]([CH3:34])[CH:31]=2)[C:17]2[CH:18]=[CH:19][C:14]([C:11]3[CH:12]=[CH:13][C:8]([N:7]([C:45]4[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=4)[C:1]4[CH:6]=[CH:5][CH:4]=[C:3]([CH3:41])[CH:2]=4)=[CH:9][CH:10]=3)=[CH:15][CH:16]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
336 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=C(C=C1)C1=CC=C(C=C1)NC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
550 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C=CC1)C
|
Step Three
|
Name
|
|
|
Quantity
|
550 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Step Six
|
Name
|
copper bronze
|
|
Quantity
|
50 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 5000 milliliter, round bottom, 3 necked flask fitted with a mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The heterogeneous mixture is refluxed for 6 days
|
|
Duration
|
6 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The dark slurry is then filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate is extracted 4 times with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Then the filtrate is dried with magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Colorless crystals of the product are obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by recrystallizing the product from n-octane
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC(=CC=C1)C)C1=CC=CC=C1)C1=CC(=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
